N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
“N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a compound with the CAS Number: 1553946-59-0 . It has a molecular weight of 206.29 .
Molecular Structure Analysis
The InChI code for “N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine” is 1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized various derivatives of pyrimidines, such as those linked with pyrazole, to evaluate their insecticidal and antibacterial potential. For example, the microwave-assisted synthesis of pyrimidine derivatives demonstrated significant biological activities against selected microorganisms and insects (Deohate & Palaspagar, 2020). Another study explored the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, showing potential as antifungal agents against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Biological Applications
Significant emphasis has been placed on the biological applications of pyrimidine derivatives, including their antimicrobial, antifungal, and insecticidal properties. Studies have highlighted the synthesis of stable betainic pyrimidinaminides, revealing their potential in biological contexts (Schmidt, 2002). Furthermore, the creation of pyrimidine-azitidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities underscore the therapeutic potential of these compounds (Chandrashekaraiah et al., 2014).
Antioxidant and Anti-Hyperglycemic Activities
Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues has shown promising results in the treatment of age-related diseases, acting as multifunctional antioxidants. These compounds have demonstrated protective effects against cell viability and glutathione levels induced by oxidative stress, making them candidates for the preventive treatment of cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010). Additionally, novel carboximidamides derived from cyanamides linked with the pyrimidine moiety have been synthesized and evaluated for their anti-hyperglycemic activity, showing a significant decrease in blood glucose levels and potential as ameliorative agents against diabetes-induced pathological effects (Moustafa et al., 2021).
properties
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVICFEEBEOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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